molecular formula C22H18N2O3S2 B281321 N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide

N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide

Katalognummer B281321
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: OWBICSMKLQSPCR-CLCOLTQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique properties and potential applications in various fields of research.

Wirkmechanismus

The mechanism of action for N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide involves its ability to inhibit certain enzymes. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide are still being studied. However, it has been shown to have potential as an anti-cancer agent, as well as a potential treatment for certain inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide. One area of interest is in the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and toxicity.

Synthesemethoden

The synthesis method for N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide involves a multi-step process. The first step involves the synthesis of 2,5-dimethylaniline, which is then reacted with 1,4-naphthoquinone to form the intermediate compound. This intermediate is then reacted with thiophenesulfonamide to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide has potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an inhibitor of certain enzymes that are involved in the progression of certain diseases.

Eigenschaften

Molekularformel

C22H18N2O3S2

Molekulargewicht

422.5 g/mol

IUPAC-Name

(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C22H18N2O3S2/c1-14-9-10-15(2)18(12-14)23-20-13-19(16-6-3-4-7-17(16)22(20)25)24-29(26,27)21-8-5-11-28-21/h3-13,23H,1-2H3/b24-19-

InChI-Schlüssel

OWBICSMKLQSPCR-CLCOLTQESA-N

Isomerische SMILES

CC1=CC(=C(C=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O

SMILES

CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O

Kanonische SMILES

CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.